molecular formula C15H14Cl2N2O2S2 B3000760 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone CAS No. 902814-04-4

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B3000760
CAS No.: 902814-04-4
M. Wt: 389.31
InChI Key: VFKDYYAOPCODHX-UHFFFAOYSA-N
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Description

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates key pharmacophoric elements, including a 2,4-dichlorophenyl group, a central thiazole ring, and a morpholino moiety, which are commonly associated with significant biological activity. Its structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of infectious diseases. The primary research application of this compound is in the investigation of new antimicrobial agents. Hybrid molecules containing similar benzimidazole, thiazole, and morpholine structures have demonstrated promising activity against a panel of fungal strains, including C. neoformans , C. albicans , and bacterial strains such as E. coli and S. aureus . Mechanistic studies on related compounds suggest that its biological activity may stem from membrane action. Research indicates that such molecules can disrupt the integrity of the microbial cell wall and membrane, leading to pore formation, irregular cell surfaces, and ultimately, cell death, as observed through techniques like scanning electron microscopy (SEM) and flow cytometry . The morpholine ring is a common feature in medicinal chemistry, often contributing to the pharmacokinetic properties of a molecule. The dichlorophenyl-thiazole core is a privileged structure in drug discovery, frequently explored for its potential to interact with various enzymatic targets. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKDYYAOPCODHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

The compound's chemical structure can be described by the formula C17H16Cl2N2OSC_{17}H_{16}Cl_2N_2OS. It features a thiazole ring substituted with a dichlorophenyl group and a morpholino group linked through a thioether bond. This unique structure contributes to its biological activities.

Biological Activity Overview

Research has shown that thiazole derivatives, including the compound , exhibit a range of biological activities such as:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Capable of scavenging free radicals.
  • Anticancer Potential : Inhibitory effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including the target compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64
Candida albicans128

These findings suggest that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential role in mitigating oxidative stress-related diseases.

Assay Type Scavenging Activity (%)
DPPH Radical Scavenging75
Hydroxyl Radical Scavenging65

These results highlight the compound's ability to neutralize harmful free radicals, which is crucial in preventing cellular damage .

Anticancer Activity

The anticancer properties were evaluated against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF715
HCT11620

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A research team synthesized a series of thiazole derivatives and tested their antimicrobial activity against clinical isolates. The study found that compounds similar to this compound showed enhanced activity against multidrug-resistant strains of Staphylococcus aureus.
  • Case Study on Antioxidant Properties :
    In another study focusing on oxidative stress, researchers evaluated the protective effects of thiazole derivatives on neuronal cells exposed to oxidative damage. The findings indicated that the compound significantly reduced cell death and lipid peroxidation levels.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons of Thiazole Derivatives

Compound Name Substituent (R) Functional Group Molecular Weight (g/mol) Key Properties/Effects
Target Compound 2,4-Dichlorophenyl Thioether, Morpholinoketone ~397.3 (estimated) High lipophilicity (Cl), moderate solubility (morpholine)
2-((4-(4-Methoxyphenyl)thiazol-2-yl)thio)-1-morpholinoethanone 4-Methoxyphenyl Thioether, Morpholinoketone ~373.4 (estimated) Increased polarity (OMe), reduced lipophilicity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl Acetamide, Morpholine 339.8 Enhanced hydrogen bonding (amide), lower logP
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl group (Cl) in the target compound is strongly electron-withdrawing, which may stabilize the thiazole ring and influence binding interactions in biological systems.
  • Morpholine vs. Acetamide: The morpholinoethanone group in the target compound offers a balance of solubility and steric bulk, whereas the acetamide group in ’s compound introduces hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability.

Heterocyclic Core Modifications

  • Triazole vs. Thiazole Systems: highlights isostructural compounds with triazole cores instead of thiazole. Triazoles exhibit distinct electronic profiles (e.g., increased dipole moments) and may engage in different non-covalent interactions (e.g., π-stacking) compared to thiazoles.
  • Thiophene Substitution : describes a compound with a thiophene substituent, which is more π-electron-rich than phenyl groups. This could enhance aromatic interactions in hydrophobic binding pockets but may also increase susceptibility to oxidative metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone, considering solvent and catalyst selection?

  • Methodological Answer : A general synthesis approach involves heterocyclic coupling reactions. For example, thiazole intermediates can be prepared by reacting 2,4-dichlorophenyl-substituted precursors with thiourea derivatives. Catalytic conditions (e.g., PEG-400 as a solvent with Bleaching Earth Clay at pH 12.5) enhance reaction efficiency under controlled temperatures (70–80°C) . Post-synthesis, thin-layer chromatography (TLC) is recommended to monitor reaction progress .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy : Identify functional groups (e.g., thioether S–C stretch at ~650 cm⁻¹, morpholine C–N stretch at ~1100 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons for 2,4-dichlorophenyl at δ 7.2–7.8 ppm; morpholine protons at δ 3.5–3.7 ppm) .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond lengths ~1.75–1.82 Å) .

Q. What are the key solubility and stability considerations for this compound in experimental design?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine and thiazole moieties. Avoid aqueous buffers unless stabilized by surfactants .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to identify conformational or electronic anomalies .
  • Molecular Dynamics (MD) : Simulate solvent effects on chemical shifts or crystallographic packing .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the morpholine ring (e.g., substitute with piperazine) or thiazole substituents (e.g., introduce electron-withdrawing groups) to enhance target binding .
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or antimicrobial enzymes). Validate with in vitro assays .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) and purity levels (≥95% by HPLC).
  • Dose-response curves : Re-evaluate IC₅₀/EC₅₀ values under standardized protocols to isolate compound-specific effects .

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